Methyl 3-(2-methoxynicotinoyl)benzoate

Description

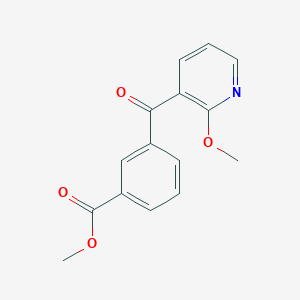

Methyl 3-(2-methoxynicotinoyl)benzoate is a benzoate ester derivative featuring a methoxynicotinoyl substituent at the 3-position of the benzene ring. The compound combines a methyl benzoate core with a nicotinoyl group (a pyridine derivative substituted with a methoxy group at the 2-position).

Properties

IUPAC Name |

methyl 3-(2-methoxypyridine-3-carbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-19-14-12(7-4-8-16-14)13(17)10-5-3-6-11(9-10)15(18)20-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAGMUOKUSJIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)C2=CC(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642156 | |

| Record name | Methyl 3-(2-methoxypyridine-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-83-6 | |

| Record name | Methyl 3-(2-methoxypyridine-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methoxynicotinoyl)benzoate typically involves the esterification of 3-(2-methoxynicotinoyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxynicotinoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products Formed

Oxidation: Formation of 3-(2-methoxynicotinoyl)benzoic acid.

Reduction: Formation of 3-(2-methoxynicotinoyl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 3-(2-methoxynicotinoyl)benzoate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxynicotinoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of the study. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3-(2-methoxynicotinoyl)benzoate with structurally related compounds:

Key Observations:

- Steric Profile: The nicotinoyl group adds steric bulk relative to methyl or ethyl benzoates, which may influence solubility and interaction with catalytic sites.

- Directing Groups : Like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the target compound’s carbonyl and methoxy groups may act as bidentate ligands in metal catalysis .

Physical and Chemical Properties

- The nicotinoyl group in this compound likely reduces lipophilicity due to the polar pyridine ring, though experimental data are needed.

- Stability : Alkyl benzoates are generally stable under acidic conditions but hydrolyze in basic environments . The pyridine ring may alter hydrolysis kinetics.

Biological Activity

Methyl 3-(2-methoxynicotinoyl)benzoate (CAS Number: 898785-83-6), a compound derived from methyl benzoate and nicotinic acid, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on cytotoxicity, insecticidal properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- IUPAC Name : Methyl 3-[(2-methoxy-3-pyridinyl)carbonyl]benzoate

- Linear Formula : C15H13NO4

- Molecular Weight : 273.27 g/mol

Physical Properties

| Property | Value |

|---|---|

| Purity | 97% |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Cytotoxicity Studies

Research has indicated that methyl benzoate derivatives exhibit varying degrees of cytotoxicity against human cell lines. A study evaluated the cytotoxic effects of methyl benzoate on human kidney (HEK293) and colon (CACO2) cells. The findings demonstrated:

- Cell Viability Reduction : At concentrations above 5.5 mM, significant reductions in cell viability were observed, particularly in CACO2 cells where concentrations of 3.7 mM and 7.3 mM resulted in approximately 30% and >90% reductions in viability, respectively .

This suggests that while low concentrations may be safe, higher concentrations pose a risk to cellular health.

Insecticidal Activity

Methyl benzoate compounds have shown promise as environmentally friendly insecticides. Studies have demonstrated that this compound exhibits significant insecticidal properties against various pests:

- Effectiveness Against Pests : In laboratory bioassays, methyl benzoate demonstrated high larvicidal activity against Aedes albopictus and Culex pipiens, with toxicity levels significantly higher for Aedes albopictus compared to Culex pipiens .

- LC50 Values : The lethal concentration (LC50) values for different life stages of pests were reported, indicating potent insecticidal activity comparable to commercial pesticides .

While the exact molecular targets of this compound remain largely uncharacterized, preliminary studies suggest that it may interfere with neurotransmitter systems in insects, potentially affecting their nervous system function .

Study on Honeybee Flight Ability

A notable study investigated the sublethal effects of methyl benzoate on honeybees. It was found that exposure to increasing concentrations of methyl benzoate significantly reduced honeybee flight ability. This highlights the need for careful consideration of its environmental impact, especially regarding pollinators .

Toxicological Assessment in Mammals

In a toxicological assessment involving rats, it was observed that high doses of methyl benzoate could reduce cholinesterase activity, suggesting potential neurotoxic effects at elevated exposure levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.